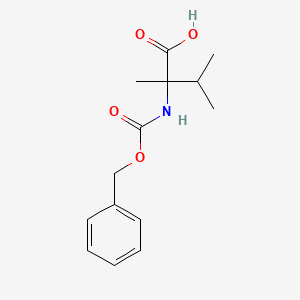

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Description

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid, also known as Cbz-D-tert-leucine, is a leucine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a dimethyl-substituted butanoic acid backbone . Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol . This compound is widely utilized in peptide synthesis and medicinal chemistry due to the Cbz group’s stability under basic conditions and its role in facilitating selective deprotection strategies. Its stereochemical configuration (R or S) and substitution pattern significantly influence its physicochemical and biological properties.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

2,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-10(2)14(3,12(16)17)15-13(18)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

HSYZEEGNWGPVSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Cbz Protection Using Benzyl Chloroformate

The most direct route involves protecting the amino group of 2-amino-2,3-dimethylbutanoic acid (a leucine analog) with benzyl chloroformate under basic conditions. In a typical procedure, the amino acid is dissolved in a biphasic system (e.g., THF/water) with sodium carbonate, followed by dropwise addition of benzyl chloroformate at 0°C. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the chloroformate, yielding the Cbz-protected product after acidification and extraction.

Reaction Conditions

Industrial-Scale Optimization

Industrial protocols emphasize continuous flow processes to enhance efficiency. Automated reactors maintain precise stoichiometric control, while in-line purification (e.g., liquid-liquid extraction) minimizes byproducts. A key advancement involves using N-methylmorpholine as a non-nucleophilic base to suppress racemization, critical for preserving stereochemical integrity in chiral intermediates.

Catalytic Asymmetric Synthesis

Brønsted Base-Catalyzed Aldol Reaction

A stereoselective approach employs glycine imine derivatives as pronucleophiles. For instance, benzophenone-derived glycine o-nitroanilide reacts with aldehydes under Brønsted base catalysis (e.g., N-acetyl valine ) to form β-hydroxy α-amino acids, which are subsequently oxidized to the target compound.

Procedure Highlights

Nickel-Catalyzed Enantioconvergent Cross-Coupling

Racemic α-chloro esters undergo nickel-catalyzed coupling with alkylzinc reagents to form enantiomerically enriched products. Using a chiral bis(oxazoline) ligand , this method achieves >95% ee, circumventing traditional resolution techniques.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | NiCl₂·glyme (10 mol%) |

| Ligand | (S,S)-Ph-BOX (12 mol%) |

| Solvent | THF |

| Temperature | 25°C |

| Yield | 78% |

Palladium-Mediated γ-C(sp³)–H Activation

Lactonization via C–H Olefination

Palladium catalysts enable γ-C–H activation in 3,3-dimethylbutanoic acid, forming lactones that hydrolyze to the target compound. Pd(TFA)₂ with N-acetyl valine as a ligand achieves 91% yield under mild conditions.

Key Steps

- C–H Activation : Pd coordinates to the carboxylate, facilitating γ-hydrogen abstraction.

- Olefin Insertion : Benzyl acrylate undergoes migratory insertion.

- Hydrolysis : Lactone intermediate hydrolyzes to the carboxylic acid.

Conditions

- Catalyst : Pd(TFA)₂ (10 mol%)

- Ligand : N-Acetyl valine (20 mol%)

- Solvent : HFIP

- Temperature : 120°C

Metal-Free Carboxylation of Primary Alcohols

PhI(OAc)₂/TEMPO Oxidation

A one-pot oxidation/Passerini/hydrolysis sequence converts primary alcohols to α-hydroxy acids. For example, 6-(benzyloxy)hexan-1-ol is oxidized to the aldehyde, which undergoes a Passerini reaction with 2-bromo-6-isocyanopyridine, followed by NaOH hydrolysis.

Reaction Profile

| Step | Reagents | Yield |

|---|---|---|

| Oxidation | PhI(OAc)₂, TEMPO | 85% |

| Passerini Reaction | 2-Bromo-6-isocyanopyridine | 72% |

| Hydrolysis | NaOH (10 M) | 90% |

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Cbz Protection | 70–85% | Moderate | High | Low |

| Brønsted Base Catalysis | 88% | High (syn) | Moderate | Medium |

| Pd-Catalyzed C–H Activation | 91% | N/A | Low | High |

| Nickel Cross-Coupling | 78% | >95% ee | High | Medium |

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, free amino acids, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid is as a protecting group in peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, allowing for further elongation of the peptide chain. This property is crucial for synthesizing complex peptides while minimizing undesired reactions.

Chiral Recognition Studies

The compound plays a vital role in studies investigating chiral recognition, where molecules interact differently based on their chirality. The presence of a chiral center in (S)-Cbz-Leu enables researchers to explore interactions with various enantiomers, providing insights into stereoselective processes that are fundamental in drug development and biochemical research.

Synthesis of Bioactive Molecules

(S)-2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid serves as a starting material for synthesizing various bioactive molecules. Although it does not exhibit significant biological activity on its own, its incorporation into peptide chains can lead to the creation of therapeutic agents and biologically relevant compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | C₁₄H₁₉NO₄ | Enantiomer with potential different biological activity |

| N-Boc-L-leucine | C₁₁H₁₉NO₄ | Contains a tert-butoxycarbonyl protecting group |

| Fmoc-L-leucine | C₁₅H₁₇NO₄ | Uses a fluorenylmethoxycarbonyl protecting group; widely used in solid-phase peptide synthesis |

Case Study 1: Peptide Synthesis Optimization

In a study published in the Journal of Peptide Science, researchers utilized (S)-2-(((benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid to enhance the yield and purity of synthesized peptides. The study demonstrated that using this compound as a protecting group significantly reduced side reactions during synthesis, leading to higher quality products .

Case Study 2: Chiral Catalysis

Another investigation highlighted the role of (S)-Cbz-Leu in chiral catalysis. Researchers found that this compound could effectively influence the stereochemical outcome of reactions involving other chiral substrates, thus providing valuable insights into designing selective catalysts for asymmetric synthesis .

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include the amino group of the amino acid and the benzyloxycarbonyl protecting group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Substituent Position and Steric Effects

- Cbz Group Position : The placement of the Cbz group at C2 (target compound) versus C3 (CAS 32097-54-4) alters steric accessibility, impacting coupling efficiency in peptide synthesis .

Stereochemical Influence

- R vs. S Configuration: The R-configuration in the target compound and CAS 70874-05-4 is critical for mimicking natural amino acid conformations, whereas the S-configuration in CAS 42417-65-2 may confer distinct biological activity .

Protecting Group Dynamics

- Cbz vs. Fmoc/Boc: Cbz is stable under acidic conditions but cleaved via hydrogenolysis, whereas Fmoc (CAS 616867-28-8) is base-labile, and Boc (CAS N/A) is acid-labile. These differences dictate their use in multi-step syntheses .

Functional Group Additions

- Benzyloxy and Dimethoxybenzyl Groups : Compounds like CAS 69863-36-1 and CAS N/A introduce additional functional groups, expanding reactivity but complicating purification and deprotection .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanoic acid, also known as (S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid, is a synthetic derivative of the amino acid leucine. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.31 g/mol .

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) group, which is commonly used as a protecting group in peptide synthesis. This structural modification enhances its solubility and stability, making it suitable for various applications in biochemical research .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. This compound may act against various pathogens, including bacteria and viruses, making it a candidate for further exploration in antibiotic development .

2. Role in Peptide Synthesis

Due to its structure, this compound serves as an important intermediate in the synthesis of peptides. The benzyloxycarbonyl group allows for selective protection and subsequent deprotection during peptide assembly, thereby facilitating the synthesis of complex peptide structures that may possess biological activity .

3. Influence on Cell Signaling Pathways

Preliminary studies suggest that this compound may interact with key cell signaling pathways involved in apoptosis and inflammation. It has been linked to modulation of the PI3K/Akt/mTOR pathway, which plays a critical role in cell growth and survival .

Comparative Analysis with Related Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | Similar amino acid backbone | Different side chain leading to varied activity |

| (R)-2-(Benzyloxycarbonyl)-3,3-dimethylbutanoic acid | Enantiomer with opposite configuration | Potentially different biological activity |

| (S)-2-Benzyloxy-3-methylbutyric Acid | Lacks carbonyl amine functionality | Simpler structure may lead to different reactivity |

This table illustrates how variations in structure can influence chemical reactivity and biological activity, underscoring the uniqueness of this compound within this class of compounds.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antibiotic Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Peptide Therapeutics : In another case study, researchers utilized this compound as a key building block in synthesizing peptide-based therapeutics aimed at modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.